![molecular formula C18H21NO6S B14297114 1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate CAS No. 114469-89-5](/img/structure/B14297114.png)
1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate is a complex organic compound with a unique structure that includes a pyridinium ion, a phenyl group, and an oxopropoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate typically involves multiple steps, including the formation of the pyridinium ion, the introduction of the phenyl group, and the addition of the oxopropoxy moiety. Common reagents used in these reactions include methyl iodide, phenylacetylene, and oxopropyl bromide. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopropoxy group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated analogs.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-{2-[4-(3-hydroxypropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate
- 1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium chloride
Uniqueness
1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
114469-89-5 |
|---|---|
Molekularformel |
C18H21NO6S |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
3-[4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenoxy]propanal;methyl sulfate |
InChI |
InChI=1S/C17H18NO2.CH4O4S/c1-18-11-9-16(10-12-18)4-3-15-5-7-17(8-6-15)20-14-2-13-19;1-5-6(2,3)4/h3-13H,2,14H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
IWXJIWURRPVETC-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCC=O.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



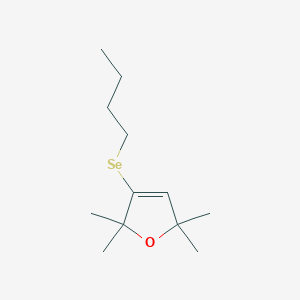

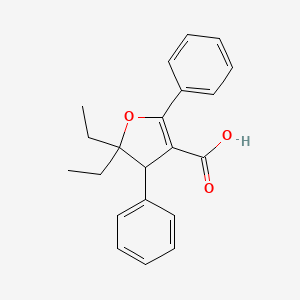
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)

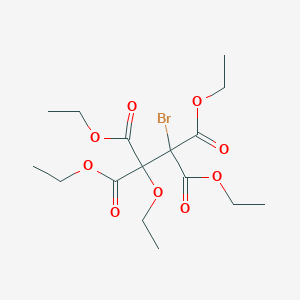
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
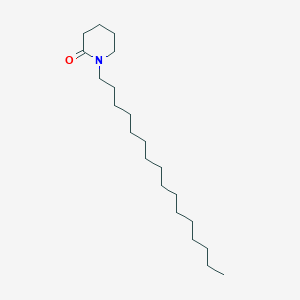
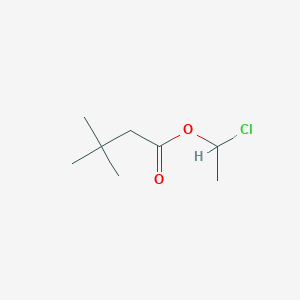

![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)
![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
